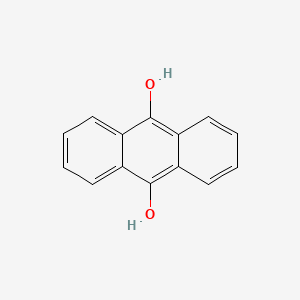
9,10-蒽二醇
概述
描述
Synthesis Analysis
The synthesis of 9,10-Anthracenediol and its derivatives involves several methods, including the preparation of epoxy derivatives from aromatic polycyclic hydrocarbons and subsequent reactions that yield dihydrodiols, as well as the synthesis of anthracene-9,10-diones with potential anticancer properties through the treatment of corresponding bis(omega-haloalkanamido) derivatives with secondary amines (Sims, 1971) (Agbandje et al., 1992).
Molecular Structure Analysis
Research on the molecular structure of 9,10-Anthracenediol derivatives, such as the study of 9,10-bis(diisopropylsilyl) anthracene, reveals information about the bent molecular skeleton due to repulsive interactions and provides insights into its radical anion structure (Bock et al., 1996).
Chemical Reactions and Properties
Photocatalytic oxygenation of anthracenes, including 9,10-Anthracenediol, showcases the compound's ability to undergo specific reactions under certain conditions, leading to the formation of oxygenation products and further oxidation products under photoirradiation (Kotani et al., 2004).
Physical Properties Analysis
The synthesis and solvatochromatic properties of derivatives like 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene demonstrate how substitutions affect the compound's absorption and fluorescence spectra in various solvents, indicating its physical property variations based on molecular structure modifications (Imoto et al., 2009).
科学研究应用
药理应用:蒽醌类,包括 9,10-蒽二醇等衍生物,用于泻药、抗菌剂和消炎药等医疗应用。它们在便秘、关节炎、多发性硬化症和癌症等疾病中具有治疗作用 (Malik & Müller, 2016).
防伪材料:蒽衍生物用于开发信息加密和防伪应用中的智能荧光材料。例如,蒽基团可以通过光还原产生具有强荧光的 9,10-蒽二醇,可用于防伪油墨 (Chen 等,2020).
荧光探针和传感器:某些蒽衍生物表现出聚集诱导发射特性,使其适用于用作 pH 传感和生物大分子检测的荧光探针 (Lu 等,2010).
有机发光二极管 (OLED):蒽衍生物,包括与 9,10-蒽二醇结构类似的衍生物,由于其高热稳定性、电化学可逆性和宽带隙,是 OLED 的有前途的材料。它们在蓝色 OLED 中特别有用 (Sarsah 等,2013).
三重态-三重态湮没上转换:基于蒽的分子,如 9,10-取代蒽,用于 OLED 和三重态-三重态湮没上转换等应用。该应用在设计蓝色发光材料中至关重要 (Gray 等,2015).
抗癌药物开发:蒽-9,10-二酮衍生物与 9,10-蒽二醇密切相关,在抗癌药物开发中具有重要意义。基于蒽醌核心的多柔比星和米托蒽醌等药物用于化疗 (Tikhomirov 等,2017).
可见光光催化应用:蒽的衍生物,包括 9,10-蒽二醇,用作可见光照射下自由基氟烷基化的光催化剂 (Noto 等,2018).
污染物的生物修复:能够降解多环芳烃 (PAH) 的真菌将蒽转化为毒性较小的代谢物 9,10-蒽醌,突出了它们在生物修复过程中的潜力 (Godoy 等,2016).
液晶和电致发光材料:9,10-二取代蒽衍生物由于其荧光和无定形形态,表现出在液晶和电致发光应用中很有用的特性 (Giménez 等,2004).
光学、电化学和热学表征:蒽基半导体,包括 9,10-蒽衍生物,因其光学、电化学和热学性质而受到研究,影响有机薄膜晶体管和其他电子器件的开发 (Vorona 等,2019).
属性
IUPAC Name |
anthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMUWBCZZUMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063664 | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenediol | |
CAS RN |
4981-66-2 | |
| Record name | Anthrahydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

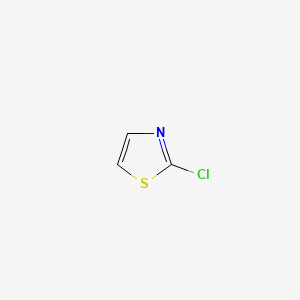
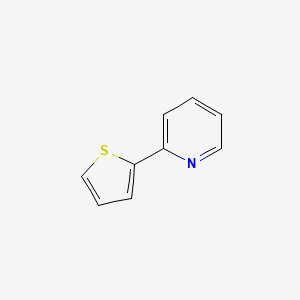
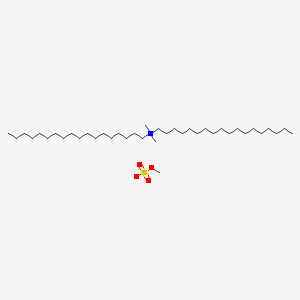
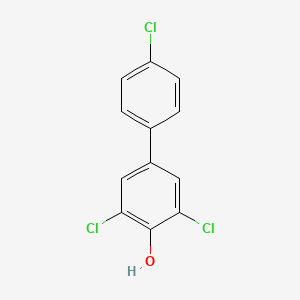
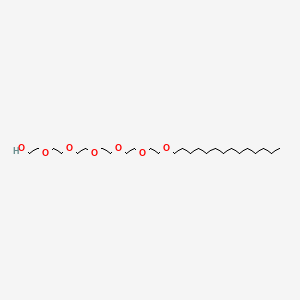
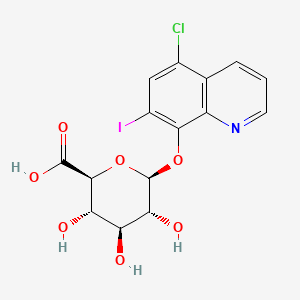
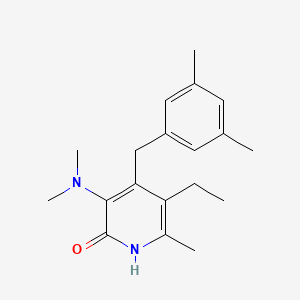
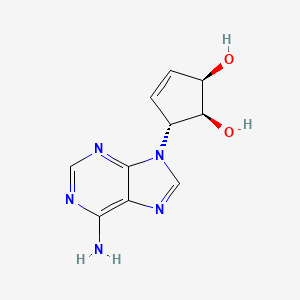
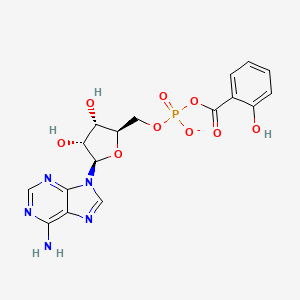
![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
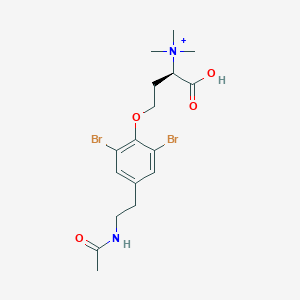
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
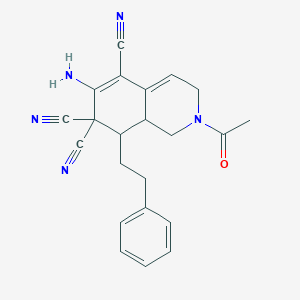
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)